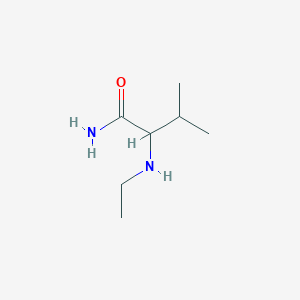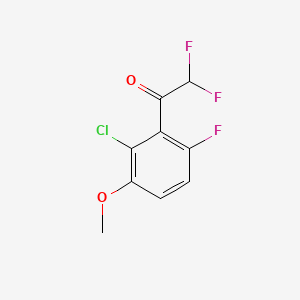
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a difluoroethanone group
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluoro-3-methoxyphenol and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and acetonitrile.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride yields alcohols.
Scientific Research Applications
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique chemical structure may offer therapeutic benefits in drug development.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro, fluoro, and methoxy substituents influence its binding affinity and specificity. The difluoroethanone group plays a crucial role in its reactivity and stability. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and modulation of cellular signaling.
Comparison with Similar Compounds
1-(2-Chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: This compound shares similar substituents but differs in its functional group, which is a boronic acid instead of a difluoroethanone.
1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanol: This compound has an alcohol group instead of a difluoroethanone group, leading to different chemical properties and reactivity.
(2-Chloro-6-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound contains a pyrrolidine ring, which significantly alters its chemical behavior compared to the difluoroethanone group.
Properties
Molecular Formula |
C9H6ClF3O2 |
|---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
1-(2-chloro-6-fluoro-3-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-5-3-2-4(11)6(7(5)10)8(14)9(12)13/h2-3,9H,1H3 |
InChI Key |
SHZLAUNSVKQGGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


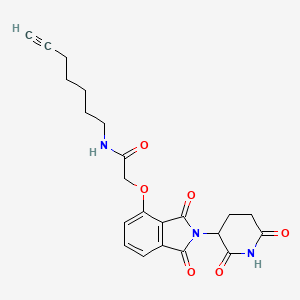
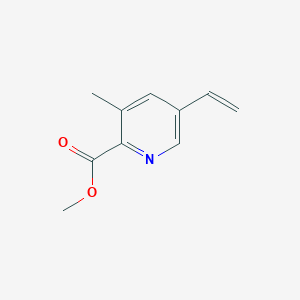
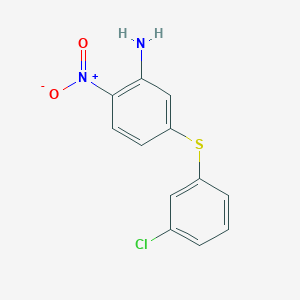

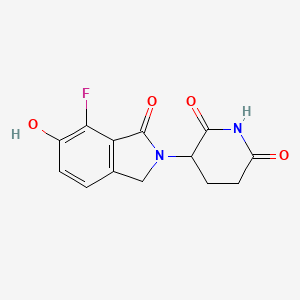
![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)
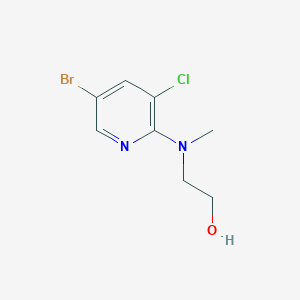
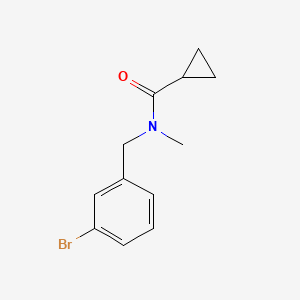
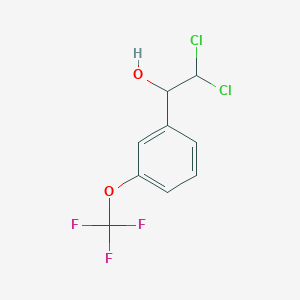

![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)

